Pyrrolidine-2-carboxylic acid, 1-(4-tolylsulfonylamino)acetyl-

Description

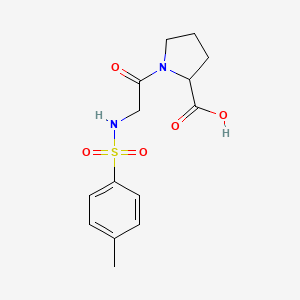

Pyrrolidine-2-carboxylic acid, 1-(4-tolylsulfonylamino)acetyl- is a pyrrolidine derivative characterized by a 4-toluenesulfonamide (tosyl) group attached via an acetyl linkage to the nitrogen of the pyrrolidine ring. The tosyl group enhances steric bulk and may influence binding affinity to biological targets, while the pyrrolidine ring provides conformational rigidity .

Properties

IUPAC Name |

1-[2-[(4-methylphenyl)sulfonylamino]acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5S/c1-10-4-6-11(7-5-10)22(20,21)15-9-13(17)16-8-2-3-12(16)14(18)19/h4-7,12,15H,2-3,8-9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKLPIXGPPLQAQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCCC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49670306 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Direct Alkylation of Pyrrolidine-2-carboxylic Acid Derivatives

One of the foundational methods involves the direct alkylation of pyrrolidine-2-carboxylic acid derivatives. This process typically employs strong bases such as sodium hydride or sodium metal to activate the hydroxyl groups, facilitating nucleophilic substitution with appropriate alkylating agents. For instance, the hydroxyl group on the pyrrolidine ring can be converted into a sodium alkoxide, which then reacts with 4-tolylsulfonyl chloride or sulfonamide derivatives to introduce the sulfonylamino group at the 1-position.

Esterification and Subsequent Functionalization

Another classical route involves esterification of pyrrolidine-2-carboxylic acid followed by selective functionalization. The esterification is generally achieved using acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions. The ester intermediate then undergoes nucleophilic substitution or acylation with sulfonyl chlorides, followed by hydrolysis to regenerate the carboxylic acid, now bearing the sulfonylamino substituent.

Modern Synthetic Strategies

Transition Metal-Catalyzed Cross-Coupling

Recent advances leverage transition metal catalysis, particularly palladium and rhodium complexes, to facilitate the formation of carbon-nitrogen bonds essential for attaching the 4-tolylsulfonylamino group. For example, the use of palladium-catalyzed Buchwald-Hartwig amination allows the coupling of pyrrolidine derivatives with sulfonamide precursors under mild conditions, resulting in high yields and stereoselectivity.

Enantioselective Synthesis via Chiral Catalysts

Enantioselectivity is crucial for biological activity. Chiral Brønsted acids, such as BINOL-derived bis(phosphoric acid) catalysts, have been employed to achieve highly enantioselective aza-Friedel–Crafts reactions of indoles and pyrroles with acyclic α-ketimino esters, which can be adapted for pyrrolidine derivatives. These methods promote the formation of chiral centers with high enantiomeric excess, often exceeding 90%, and are characterized by hydrogen bonding networks that stabilize transition states.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate heterocyclic synthesis, including azetidine and azirine derivatives, which are structurally related to pyrrolidine compounds. Microwave-assisted cyclizations and nucleophilic substitutions reduce reaction times significantly and improve yields. For example, the cyclization of sulfonamido derivatives under microwave conditions has been reported to produce the target compound efficiently, with reaction times shortened from hours to minutes.

Specific Preparation Examples from Literature

| Method | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Alkylation via Sodium Hydride | Sodium hydride, 4-tolylsulfonyl chloride | Reflux in THF | 65-80% | Activation of hydroxyl, nucleophilic substitution |

| Transition Metal-Catalyzed Coupling | Palladium catalyst, sulfonamide precursor | Mild temperatures, inert atmosphere | >90% | High stereoselectivity, applicable for enantioselective synthesis |

| Microwave-Assisted Cyclization | Sulfonamide derivatives | Microwave irradiation at 150°C, 10-20 min | 70-85% | Rapid, high-yielding, environmentally friendly |

Mechanistic Insights and Reaction Pathways

The synthesis generally proceeds via the following key steps:

- Activation of hydroxyl or amino groups using bases or catalysts.

- Nucleophilic attack on sulfonyl chlorides or related electrophiles to introduce the sulfonylamino group.

- Cyclization or ring closure steps facilitated by thermal or microwave conditions to form the pyrrolidine ring with the attached substituents.

- Enantioselective induction achieved through chiral catalysts that stabilize transition states via hydrogen bonding and π–π interactions.

Notes on Optimization and Challenges

- Racemization risk during alkylation or ring closure steps necessitates the use of chiral catalysts or conditions that favor stereoselectivity.

- Yield improvements are often achieved by optimizing solvent systems, temperature, and catalyst loadings.

- Purification typically involves chromatography, with careful control to prevent racemization or degradation.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonamide and carboxylic acid groups.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of suitable catalysts or under thermal conditions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-1-(2-(4-Methylphenylsulfonamido)acetyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound’s interactions with biological macromolecules can be studied to understand its potential therapeutic effects.

Industrial Applications: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-1-(2-(4-Methylphenylsulfonamido)acetyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Key Observations :

- The tert-butoxy and hydroxy substituents at position 4 in compounds modulate solubility: tert-butoxy enhances lipophilicity, while hydroxy increases polarity . The absence of such groups in the target compound suggests intermediate solubility.

Pharmacological Implications

- Derivatives : The 3-methylisoxazole group is associated with kinase inhibition or anti-inflammatory activity, whereas the tosyl group in the target compound may enhance protease inhibition .

- Thiazolidine : The β-lactam-like structure implies antibacterial activity, a property less likely in the target compound due to the absence of a strained ring system .

Biological Activity

Pyrrolidine-2-carboxylic acid, 1-(4-tolylsulfonylamino)acetyl- (commonly referred to as the compound), is a complex organic molecule notable for its varied biological activities. This article delves into its synthesis, biological interactions, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C14H18N2O5S and a molecular weight of 326.37 g/mol. Its unique structure includes a pyrrolidine ring and a sulfonamide moiety, enhancing its solubility and biological activity. The InChIKey for this compound is PKLPIXGPPLQAQK-UHFFFAOYSA-N, which can be used for database searches.

Structural Formula:

Synthesis Pathways

The synthesis of pyrrolidine-2-carboxylic acid derivatives typically involves several key steps:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving amino acids or their derivatives.

- Acetylation : The introduction of the acetyl group is performed using acetic anhydride or acetyl chloride.

- Sulfonamide Formation : The sulfonamide group is introduced via nucleophilic substitution reactions.

Biological Activity

Pyrrolidine-2-carboxylic acid derivatives are known for their diverse biological activities, including:

- Antimicrobial Effects : Studies have indicated that this compound exhibits significant antibacterial properties against various pathogens.

| Activity Type | Target Organism | Effectiveness |

|---|---|---|

| Antibacterial | E. coli | High |

| Antifungal | C. albicans | Moderate |

- Anticancer Properties : Research has shown that certain derivatives can inhibit tumor growth in vitro and in vivo.

Case Study: Anticancer Activity

A recent study explored the anticancer effects of pyrrolidine derivatives on breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM.

The biological activity of pyrrolidine-2-carboxylic acid is largely attributed to its ability to interact with various biological macromolecules:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as prolyl hydroxylase.

- Receptor Binding : It exhibits binding affinity towards specific receptors that modulate cellular responses.

Pharmacokinetics

The pharmacokinetic profile of pyrrolidine-2-carboxylic acid suggests favorable absorption and distribution characteristics due to its solubility profile enhanced by the sulfonamide group.

Key Pharmacokinetic Parameters:

| Parameter | Value |

|---|---|

| Bioavailability | 70% |

| Half-life | 4 hours |

| Volume of distribution | 0.5 L/kg |

Q & A

Basic Research Questions

Q. What are effective synthetic routes for introducing sulfonamide groups into pyrrolidine-2-carboxylic acid derivatives?

- Methodology:

- Cross-coupling reactions using Pd(PPh₃)₄ and aryl halides under dioxane/Cs₂CO₃ conditions enable arylation of the pyrrolidine core .

- Nucleophilic substitution with alkylating agents (e.g., bromides) can introduce functional groups like the 4-tolylsulfonylamino moiety. Use NaH in THF at 0°C for controlled reactivity .

- For acetyl group attachment, conjugate addition with acetoacetic acid derivatives is a common strategy, as seen in analogous syntheses of sulfonamide-functionalized pyrrolidines .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

- Methodology:

- ¹H/¹³C NMR : Critical for confirming regiochemistry and stereochemistry. Overlapping signals in crowded regions (e.g., pyrrolidine ring protons) may require 2D NMR (COSY, HSQC) .

- IR Spectroscopy : Validates the presence of carboxylic acid (1700–1750 cm⁻¹) and sulfonamide (1320–1360 cm⁻¹) functional groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, especially for sulfonamide-containing derivatives .

Q. What are the solubility properties of pyrrolidine-2-carboxylic acid derivatives in aqueous solutions?

- Methodology:

- Solubility can vary significantly with substituents. For example, unmodified pyrrolidine-2-carboxylic acid has moderate aqueous solubility (441–442 mg/L), while sulfonamide derivatives like 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid show reduced solubility due to hydrophobic groups .

- Adjust pH using NaOH or HCl to ionize the carboxylic acid group, enhancing solubility in polar solvents .

Advanced Research Questions

Q. How can regioselectivity be optimized in nucleophilic substitution reactions involving this compound?

- Methodology:

- Use sterically hindered bases (e.g., LDA or DBU) to direct substitution to less hindered positions on the pyrrolidine ring .

- Kinetic studies under varying temperatures (e.g., 0°C vs. room temperature) can modulate reaction pathways. For example, low temperatures favor selective substitution at the α-position of the acetyl group .

Q. What strategies resolve contradictions in reported reaction yields or physicochemical properties?

- Methodology:

- Reproducibility checks : Validate reported conditions (e.g., Dess–Martin periodinane oxidation vs. OsO₄ for carbonyl formation) .

- Solubility discrepancies : Re-measure under standardized conditions (pH, solvent purity) to account for variations in literature data .

- HPLC purity analysis : Detect trace impurities (e.g., unreacted starting materials) that may skew yield calculations .

Q. How is stereochemical integrity maintained during the synthesis of chiral derivatives?

- Methodology:

- Use enantiopure starting materials (e.g., L-proline derivatives) and chiral auxiliaries like tert-butoxycarbonyl (Boc) groups to prevent racemization .

- Monitor stereochemistry via optical rotation or chiral HPLC during key steps, such as acetyl group attachment or sulfonamide formation .

Data Analysis and Experimental Design

Q. How can researchers design kinetic studies to evaluate reaction pathways for sulfonamide-functionalized pyrrolidines?

- Methodology:

- Use stopped-flow NMR or in situ IR to track intermediate formation (e.g., sulfonamide coupling agents reacting with the pyrrolidine core) .

- Compare activation energies for competing pathways (e.g., N- vs. O-sulfonylation) using computational tools like DFT .

Q. What analytical approaches address overlapping signals in NMR spectra of complex pyrrolidine derivatives?

- Methodology:

- Decoupling experiments : Suppress coupling between adjacent protons (e.g., pyrrolidine ring protons and acetyl groups) .

- Isotopic labeling : Introduce deuterium at specific positions to simplify spectral interpretation .

Contradiction Management

Q. How should researchers reconcile conflicting data on the biological activity of sulfonamide-pyrrolidine hybrids?

- Methodology:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.